![molecular formula C8H5FN2O B1342541 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde CAS No. 885280-34-2](/img/structure/B1342541.png)

6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde

Vue d'ensemble

Description

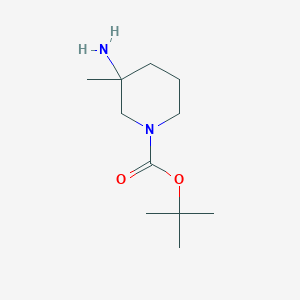

6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde, also known as FBDIC, is a heterocyclic compound. It has a molecular weight of 164.14 g/mol . The compound appears as a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for 6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde is1S/C8H5FN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-4H,(H,10,11) . This indicates the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the compound. Physical And Chemical Properties Analysis

6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde is a pale-yellow to yellow-brown solid . It has a molecular weight of 164.14 g/mol . The compound should be stored in a refrigerator .Applications De Recherche Scientifique

1. Therapeutic Potential of Imidazole Containing Compounds

- Application Summary: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .

- Methods of Application: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Results or Outcomes: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

2. Antimicrobial Potential of Benzimidazole Scaffold

- Application Summary: Benzimidazole is a heterocyclic moiety whose derivatives are present in many of the bioactive compounds and possess diverse biological and clinical applications .

- Methods of Application: Benzimidazole and its derivatives are the most resourceful classes of molecules against microorganisms .

- Results or Outcomes: Currently, a number of benzimidazole containing drugs are available in market namely: albendazole, mebendazole, thiabendazole, ridinalazon and cyclobendazole .

3. Synthesis of Imidazoles

- Application Summary: Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

- Methods of Application: The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

- Results or Outcomes: The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles .

4. Microbiological Activity of Benzimidazole Derivatives

- Application Summary: Benzimidazole derivatives have been found to possess antibacterial and antifungal properties .

- Methods of Application: The specific methods of application are not detailed in the source, but typically involve in vitro testing against various bacterial and fungal strains .

- Results or Outcomes: The specific outcomes are not detailed in the source, but the implication is that some benzimidazole derivatives show promising activity against certain microorganisms .

5. Synthesis of Abemaciclib

- Application Summary: Certain benzimidazole derivatives can be used in the preparation of Abemaciclib , a kinase inhibitor for the treatment of adult patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer who have experienced disease progression following endocrine therapy and prior chemotherapy .

- Methods of Application: The specific methods of application are not detailed in the source, but typically involve chemical synthesis .

- Results or Outcomes: The specific outcomes are not detailed in the source, but the implication is that the synthesis of Abemaciclib can be achieved using certain benzimidazole derivatives .

6. Antibacterial and Antifungal Agents

- Application Summary: It was found that antibacterial and antifungal agents can be found among benzimidazole derivatives .

- Methods of Application: The specific methods of application are not detailed in the source, but typically involve in vitro testing against various bacterial and fungal strains .

- Results or Outcomes: The specific outcomes are not detailed in the source, but the implication is that some benzimidazole derivatives show promising activity against certain microorganisms .

Safety And Hazards

Propriétés

IUPAC Name |

6-fluoro-1H-benzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQRRWMIWMTBDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50612016 | |

| Record name | 6-Fluoro-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde | |

CAS RN |

885280-34-2 | |

| Record name | 6-Fluoro-1H-benzimidazole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1342482.png)

![2-(Piperidin-3-yl)benzo[d]thiazole](/img/structure/B1342488.png)